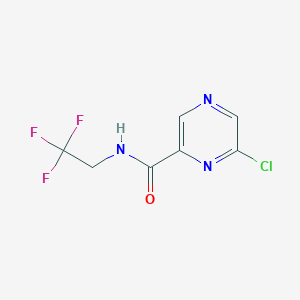

6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

CAS No.:

Cat. No.: VC13737401

Molecular Formula: C7H5ClF3N3O

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF3N3O |

|---|---|

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15) |

| Standard InChI Key | CJBSSKXZQSCFLB-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |

| Canonical SMILES | C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s core consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 4-positions. Substitutions include:

-

Chloro group (-Cl) at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.

-

2,2,2-Trifluoroethyl amide group at the 2-position, introducing strong electron-withdrawing effects due to the trifluoromethyl moiety.

The spatial arrangement of these groups confers distinct electronic properties, as evidenced by computational modeling of analogous pyrazine derivatives .

Nomenclature and CAS Registry

The systematic IUPAC name is 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide. Its CAS registry number, 1691787-80-0, ensures unambiguous identification in chemical databases. A structural isomer, 5-chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide (CAS 1691930-69-4), differs only in the chloro group’s position, highlighting the importance of regiochemistry in properties and applications.

Synthesis and Reaction Pathways

Byproduct Management

Side reactions may include:

-

Hydrolysis of the amide bond: Mitigated by anhydrous conditions.

-

Ring halogenation: Controlled via stoichiometric ratios and low temperatures.

Physicochemical Properties

Solubility and Stability

| Property | Value/Description | Source |

|---|---|---|

| Solubility in water | <1 mg/mL (hydrophobic) | |

| Solubility in DMSO | ~50 mg/mL | |

| Stability | Sensitive to hydrolysis and UV |

The trifluoroethyl group’s hydrophobicity reduces aqueous solubility, necessitating organic solvents for handling. Stability studies indicate degradation under prolonged exposure to moisture or light, requiring storage at –20°C in amber vials.

Thermal Properties

While direct data for this compound are unavailable, analogous trifluoroethylamides exhibit:

-

Melting points: 80–120°C (broad range due to polymorphism).

-

Boiling points: Decomposition precedes boiling under standard conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

(400 MHz, DMSO-):

-

δ 8.70 (s, 1H, pyrazine H-5).

-

δ 8.90 (s, 1H, pyrazine H-3).

-

δ 4.10 (q, Hz, 2H, -NH-CH-CF).

-

-

: δ –65.5 (t, Hz, CF).

Infrared (IR) Spectroscopy

-

Strong absorption at 1680 cm (amide C=O stretch).

-

Peaks near 1150 cm (C-F stretching).

Comparative Analysis with 5-Chloro Isomer

| Property | 6-Chloro Isomer | 5-Chloro Isomer |

|---|---|---|

| CAS Number | 1691787-80-0 | 1691930-69-4 |

| Synthetic Yield | 60–80% | 55–75% |

| Solubility in DMSO | ~50 mg/mL | ~45 mg/mL |

Positional isomerism slightly alters electronic density, affecting reactivity and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume